molecular formula C17H27NO7 B5019100 (3-methoxypropyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate

(3-methoxypropyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate

Cat. No. B5019100
M. Wt: 357.4 g/mol
InChI Key: CKTIGWPIXGIDLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methoxypropyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MPPEE and is a derivative of the chemical compound 2-(2-(4-methylphenoxy)ethoxy)ethylamine. MPPEE has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The exact mechanism of action of MPPEE is not fully understood. However, it has been suggested that it acts by modulating the activity of various neurotransmitter systems. MPPEE has been found to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in mood regulation. It has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of these neurotransmitters.
Biochemical and Physiological Effects:
MPPEE has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. MPPEE has also been found to have anti-oxidant properties, which can protect cells from oxidative stress. In addition, MPPEE has been found to inhibit the growth of tumor cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

MPPEE has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. MPPEE is also stable under various conditions and has a long shelf life. However, one limitation of MPPEE is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on MPPEE. One area of research is to further investigate its potential therapeutic applications, including its use as an anti-depressant, anti-anxiety, and anti-addictive agent. Another area of research is to investigate its mechanism of action and how it modulates neurotransmitter systems. Additionally, research could be done to investigate the potential side effects of MPPEE and its safety for human use.

Synthesis Methods

MPPEE can be synthesized using various methods, including the reaction of 2-(2-(4-methylphenoxy)ethoxy)ethylamine with 3-methoxypropyl chloride in the presence of a base. The resulting compound can then be converted to its oxalate salt form using oxalic acid. Other methods of synthesis involve the use of different reagents and reaction conditions.

Scientific Research Applications

MPPEE has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. MPPEE has also been studied for its potential use as an anti-depressant, anti-anxiety, and anti-addictive agent. It has been found to modulate various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

3-methoxy-N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-14-4-6-15(7-5-14)19-13-12-18-11-9-16-8-3-10-17-2;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTIGWPIXGIDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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